molecular formula C22H22ClN5O2S B11241660 2-(4-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methylpropanamide

Cat. No.: B11241660
M. Wt: 456.0 g/mol
InChI Key: DPMCJIIXKGPJEM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide is a complex organic compound that features a combination of chlorophenoxy, triazolothiadiazole, and methylpropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-N-[(4-{3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]-2-methylpropanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClN5O2S

Molecular Weight

456.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-methylpropanamide

InChI

InChI=1S/C22H22ClN5O2S/c1-4-18-25-26-21-28(18)27-19(31-21)15-7-5-14(6-8-15)13-24-20(29)22(2,3)30-17-11-9-16(23)10-12-17/h5-12H,4,13H2,1-3H3,(H,24,29)

InChI Key

DPMCJIIXKGPJEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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